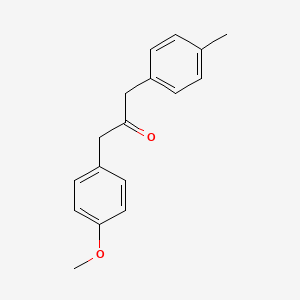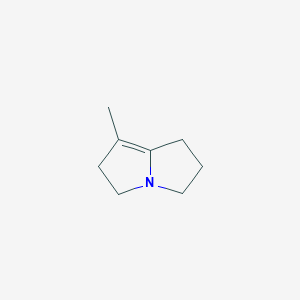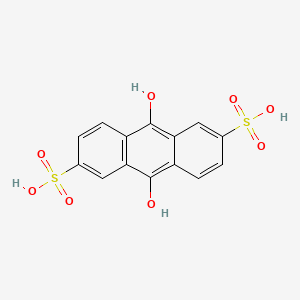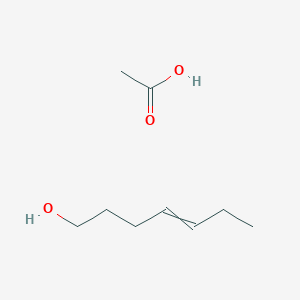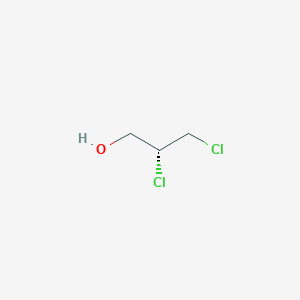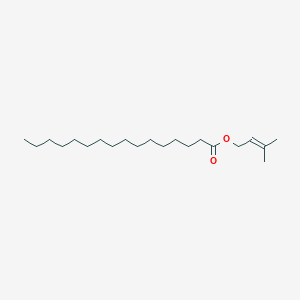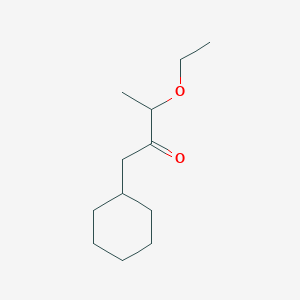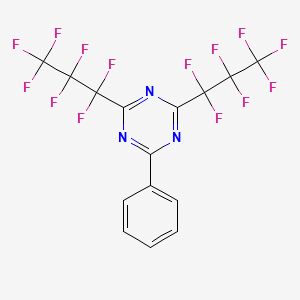
1-Butyl-4-piperidyl benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-4-piperidyl benzoate hydrochloride is a chemical compound with the molecular formula C16H23NO2·HCl. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-4-piperidyl benzoate hydrochloride typically involves the esterification of benzoic acid with 1-butyl-4-piperidinol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-piperidyl benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or sodium hydroxide (NaOH) for hydrolysis.
Major Products:
Oxidation: Benzoic acid derivatives or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives or hydrolyzed products.
Scientific Research Applications
1-Butyl-4-piperidyl benzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Butyl-4-piperidyl benzoate hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect calcium channels and muscarinic receptors, similar to other piperidine derivatives .
Comparison with Similar Compounds
1-Butyl-4-piperidyl acetate: Another ester derivative of piperidine with similar chemical properties.
1-Butyl-4-piperidyl propionate: A related compound with a different ester group.
1-Butyl-4-piperidyl butyrate: Another ester derivative with a longer carbon chain.
Uniqueness: 1-Butyl-4-piperidyl benzoate hydrochloride is unique due to its specific ester group, which imparts distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.
Properties
CAS No. |
78219-15-5 |
|---|---|
Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
(1-butylpiperidin-4-yl) benzoate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-2-3-11-17-12-9-15(10-13-17)19-16(18)14-7-5-4-6-8-14;/h4-8,15H,2-3,9-13H2,1H3;1H |
InChI Key |
KLZXSGCJUULYCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CCC(CC1)OC(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



